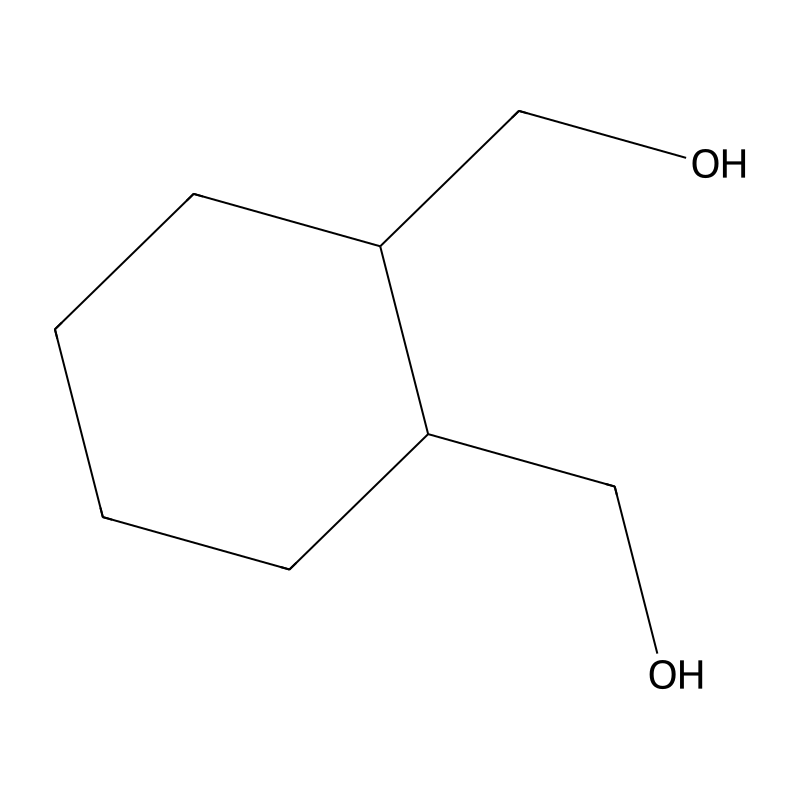1,2-Cyclohexanedimethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1,2-Cyclohexanedimethanol is an organic compound with the molecular formula C₈H₁₆O₂ and a CAS Registry Number of 25712-33-8. It exists as a colorless, low-melting solid and is classified as a diol due to its two hydroxyl (OH) functional groups. This compound is a mixture of isomeric forms, primarily consisting of cis and trans isomers, with commercial samples typically having a cis/trans ratio of approximately 30:70 . The compound is notable for its role as a precursor in the production of polyesters, particularly polyethylene terephthalate, which is widely used in plastic bottles and fibers .
As a Building Block for Organic Synthesis
One primary application of cyclohexane-1,2-diyldimethanol lies in its role as a versatile building block for organic synthesis. The presence of two hydroxyl functionalities allows for further chemical modifications, enabling the creation of complex molecules with diverse functionalities. Studies have shown its utility in the synthesis of:
- Polyesters and polyurethanes: The hydroxyl groups can be reacted with diacids or diisocyanates to form polymeric materials with potential applications in coatings, adhesives, and drug delivery systems [].
- Macrocycles: The diol can be used as a precursor for the synthesis of macrocyclic compounds, which are large ring-shaped molecules with unique properties. These macrocycles can find applications in catalysis, molecular recognition, and drug discovery [].
As a Chiral Scaffolding Molecule
Cyclohexane-1,2-diyldimethanol exists in two stereoisomeric forms, (1R,2R) and (1S,2S). These isomers differ in the spatial arrangement of their hydroxyl groups, making them chiral molecules. This chirality allows the diol to be used as a chiral scaffold in the synthesis of enantiopure compounds. Enantiopure compounds are essential in pharmaceutical development, as they often exhibit different biological activities [].
- Esterification: Reaction with carboxylic acids to form esters.
- Ether Formation: Reaction with alkyl halides to produce ethers.
- Hydrogenation: In certain synthetic pathways, it can be hydrogenated to yield more saturated derivatives.
For example, the catalytic hydrogenation of dimethyl terephthalate leads to the formation of 1,2-cyclohexanedimethanol through a two-step process involving the production of dimethyl 1,4-cyclohexanedicarboxylate as an intermediate .
1,2-Cyclohexanedimethanol can be synthesized through several methods:
- Catalytic Hydrogenation: The most common method involves the hydrogenation of dimethyl terephthalate using copper chromite catalysts. This process includes an initial step where dimethyl 1,4-cyclohexanedicarboxylate is formed, followed by its further reduction .
- Proline-Catalyzed Reactions: A more recent synthetic route involves proline-catalyzed cycloaddition reactions with aldehydes and subsequent hydrogenation steps .
- Direct Hydrogenation of Aromatic Compounds: Another method involves the hydrogenation of aromatic compounds like benzene dimethanol under specific conditions to yield 1,2-cyclohexanedimethanol directly .
The primary applications of 1,2-cyclohexanedimethanol include:
- Polyester Production: It serves as a key comonomer in the synthesis of polyesters such as polyethylene terephthalate, enhancing properties like clarity and solvent resistance.
- Epoxy Resins: It is used to produce diglycidyl ethers, which act as viscosity reducers in epoxy formulations.
- Textiles and Carpets: The compound can be spun into fibers for use in various textile applications .
Several compounds share structural similarities with 1,2-cyclohexanedimethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1,4-Cyclohexanedimethanol | C₈H₁₈O₂ | Used similarly in polyester production; different isomeric form. |
| Dimethyl Terephthalate | C₁₁H₁₄O₄ | Precursor for cyclohexanedimethanol; widely used in plastics. |
| Ethylene Glycol | C₂H₆O₂ | Common diol used in antifreeze and polyester synthesis; simpler structure. |
| 1,3-Cyclohexanedimethanol | C₈H₁₈O₂ | Isomeric form that may exhibit different physical properties compared to 1,2-isomer. |
1,2-Cyclohexanedimethanol's uniqueness lies in its specific stereochemistry and its balance between rigidity and flexibility due to its cyclohexane ring structure combined with hydroxyl groups. This configuration allows it to serve effectively in applications requiring both strength and clarity in polymer formulations .








